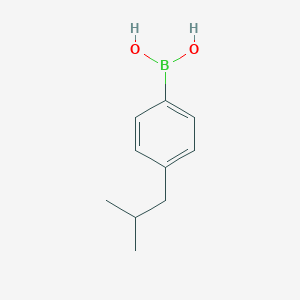

4-Isobutylphenylboronic acid

Description

Overview of Organoboron Chemistry in Synthetic Methodologies

Organoboron chemistry, the study of compounds containing a carbon-boron bond, has a rich history spanning over 150 years. researchgate.net However, it is in the last few decades that its application in organic synthesis has seen explosive growth. researchgate.netacs.org Organoboron compounds, particularly boronic acids and their esters, are highly valued for their versatility and unique reactivity. researchgate.netnumberanalytics.com They serve as crucial building blocks in a multitude of chemical transformations, most notably in the formation of carbon-carbon bonds. numberanalytics.com This is largely due to the specific properties of the boron atom, which can form stable yet reactive compounds with a wide array of organic groups. numberanalytics.com

Historical Context and Evolution of Boronic Acid Chemistry

The first synthesis and isolation of a boronic acid, specifically ethylboronic acid, was achieved by Edward Frankland in 1860. wiley-vch.dewikipedia.org This was accomplished through a two-step process involving the reaction of diethylzinc (B1219324) with triethyl borate (B1201080) to produce triethylborane, which was then oxidized in the air. wikipedia.org For a considerable time, boronic acids were regarded as chemical curiosities. wiley-vch.de A pivotal moment in the history of boronic acid chemistry was the development of the Suzuki-Miyaura cross-coupling reaction in 1979. nih.govwikipedia.org This palladium-catalyzed reaction, which couples an organoboron compound with an organic halide, proved to be a highly efficient method for creating carbon-carbon bonds and has since become one of the most important reactions in modern organic synthesis. numberanalytics.comnih.gov The significance of this discovery was recognized with the 2010 Nobel Prize in Chemistry awarded to Akira Suzuki, alongside Richard F. Heck and Ei-ichi Negishi. wikipedia.org This breakthrough spurred intense research into boronic acids, leading to the development of numerous new synthetic methods and the commercial availability of a wide range of air-stable boronic acids. wikipedia.orgnih.gov

Fundamental Reactivity of Boronic Acids

Structurally, boronic acids are trivalent organoboron compounds featuring one alkyl or aryl substituent and two hydroxyl groups attached to a central boron atom. wiley-vch.de The boron atom in its neutral sp2 hybridized state possesses a vacant p-orbital, making it a Lewis acid. wiley-vch.denih.gov This electrophilicity allows boronic acids to readily interact with nucleophiles. nih.gov A key aspect of their reactivity is the ability to form reversible covalent complexes with diols, such as sugars and catechols. acs.orgnih.gov

The reactivity of boronic acids is influenced by their pKa, which is typically around 9. wikipedia.org However, upon forming tetrahedral boronate complexes, the pKa can shift to approximately 7. wikipedia.org The reactivity of boronic acids versus their corresponding boronate ions (RB(OH)3−) is a subject of detailed study. acs.orgrsc.org It has been shown that the relative reactivities can be reversed depending on the pKa of the specific boronic acid. acs.org In the context of cross-coupling reactions, the organic substituent of the boronic acid is transferred to a transition metal catalyst, a process known as transmetalation, which is a crucial step in reactions like the Suzuki-Miyaura coupling. wikipedia.org

Current Research Landscape of Arylboronic Acids in Chemical Science

The field of arylboronic acid chemistry continues to be an area of active research. researchgate.net Scientists are constantly exploring new applications and developing more efficient and sustainable synthetic methods. nih.govresearchgate.net Current research focuses on several key areas:

Development of Novel Catalytic Systems: While palladium catalysis is well-established, research is ongoing to find more active, stable, and versatile catalysts, including those based on other transition metals and N-heterocyclic carbene ligands. wikipedia.orgorganic-chemistry.org

Expansion of Substrate Scope: Efforts are being made to broaden the range of substrates that can be used in cross-coupling reactions, including less reactive organic chlorides and various heterocyclic compounds. organic-chemistry.orgnih.gov

Transition-Metal-Free Reactions: There is a growing interest in developing transition-metal-free transformations of arylboronic acids to form carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds, which offers a more environmentally friendly alternative. nih.gov

Applications in Materials Science and Medicinal Chemistry: Arylboronic acids are being investigated for their use in creating new materials like organic light-emitting diodes (OLEDs) and as key components in pharmaceuticals. numberanalytics.comresearchgate.net Their ability to bind to sugars and other biologically relevant molecules makes them attractive for developing sensors and drug delivery systems. nih.govmdpi.com Recent research has also explored their potential as anti-inflammatory agents and inhibitors of various enzymes. researchgate.netmdpi.com

Scope and Focus of the Research on 4-Isobutylphenylboronic Acid

This article will now narrow its focus to a specific and important member of the arylboronic acid family: This compound . This compound serves as a crucial intermediate in the synthesis of various organic molecules, particularly in the pharmaceutical industry. The subsequent sections will provide a detailed examination of its chemical and physical properties, common synthetic routes, and its pivotal role in Suzuki-Miyaura and other cross-coupling reactions. The aim is to present a thorough and scientifically accurate overview of the chemistry of this valuable compound.

Properties

IUPAC Name |

[4-(2-methylpropyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BO2/c1-8(2)7-9-3-5-10(6-4-9)11(12)13/h3-6,8,12-13H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZSPHVWALUJQNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CC(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30378481 | |

| Record name | 4-Isobutylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153624-38-5 | |

| Record name | 4-Isobutylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30378481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-Isobutylphenyl)boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Isobutylphenylboronic Acid and Derivatives

Established Synthetic Pathways to 4-Isobutylphenylboronic Acid

Traditional routes to this compound typically commence with an aryl halide, which is converted into an organometallic reagent before reacting with a boron-containing electrophile.

Reaction of 4-Isobutylphenyl Nickel with Boric Acid

While the most prevalent methods for synthesizing arylboronic acids involve organomagnesium (Grignard) or organolithium reagents, nickel-catalyzed syntheses offer an alternative pathway. Although direct reaction of a pre-formed 4-isobutylphenyl nickel species with boric acid is not a commonly cited method, nickel catalysis plays a crucial role in various borylation and cross-coupling reactions involving arylboronic acids. rsc.orgorganic-chemistry.orgacs.orgbeilstein-journals.orgrsc.org For instance, nickel complexes can catalyze the coupling of arylboronic acids with other organic molecules. organic-chemistry.orgbeilstein-journals.orgrsc.org Studies have shown that nickel ions can form complexes with boric acid or polyborate ions in aqueous solutions, a phenomenon that influences the solubility and reactivity of the species involved. nih.gov The more conventional approach, however, involves the in situ formation of a nucleophilic aryl species from 4-isobutylphenyl halides, which then reacts with a boron source.

A more established pathway involves the reaction of an aryl Grignard reagent, 4-isobutylphenylmagnesium bromide (formed from 4-isobutylbromobenzene and magnesium), with a trialkyl borate (B1201080) like trimethyl borate, followed by acidic workup. chemicalbook.comorganic-chemistry.org

Considerations for Organometallic Reagent Selection

The choice of the organometallic reagent is a critical factor that influences the efficiency, selectivity, and scalability of the synthesis of this compound. The two most common choices are organomagnesium (Grignard) and organolithium reagents. mmcmodinagar.ac.inmsu.edulibretexts.org

Grignard Reagents (e.g., 4-Isobutylphenylmagnesium bromide): These are prepared by reacting an aryl halide with magnesium metal. mmcmodinagar.ac.in They are moderately reactive and are often preferred for industrial-scale synthesis due to their lower cost and greater tolerance of certain functional groups compared to organolithium reagents. mmcmodinagar.ac.inlibretexts.org The formation of Grignard reagents requires an ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), to stabilize the magnesium complex. libretexts.org

Organolithium Reagents (e.g., 4-Isobutylphenyllithium): These are typically formed by reacting an aryl halide with an alkyllithium reagent (like n-butyllithium). mmcmodinagar.ac.in Organolithium reagents are more reactive than their Grignard counterparts, which can lead to higher yields but also requires stricter control of reaction conditions, such as very low temperatures, to prevent side reactions. msu.edu Their high reactivity also makes them less tolerant of functional groups containing acidic protons. msu.edu

| Feature | Grignard Reagent | Organolithium Reagent |

| Precursor | 4-Isobutylphenyl halide + Mg | 4-Isobutylphenyl halide + Alkyllithium |

| Reactivity | Moderate | High |

| Functional Group Tolerance | Higher | Lower |

| Typical Reaction Temperature | 0 °C to ambient | < 0 °C (often -78 °C) |

| Solvent | Ether or THF required | Ethers or hydrocarbons |

| Scalability Considerations | Generally favored for large scale | Can be more challenging due to high reactivity and cost |

Optimization of Reaction Conditions for Scalable Synthesis

Transitioning the synthesis of this compound from a laboratory to an industrial scale requires careful optimization of several reaction parameters to ensure safety, cost-effectiveness, and high product quality.

Key areas for optimization include:

Reagent Selection and Stoichiometry: Using cost-effective starting materials and precisely controlling the molar ratios of the aryl halide, metal, and borate ester is crucial for maximizing yield and minimizing waste.

Solvent Choice: The solvent must effectively dissolve the reagents and facilitate the reaction while being safe, environmentally acceptable, and easy to remove. Ethers like THF are common, but greener alternatives are increasingly sought.

Temperature Control: Maintaining a consistent and optimal temperature profile is critical. The formation of organometallic reagents is exothermic and requires cooling to prevent side reactions.

Workup Procedure: The hydrolysis of the intermediate boronate ester to the final boronic acid must be controlled. This often involves adjusting the pH with an acid, followed by extraction and crystallization to isolate the pure product. Procedures have been developed to convert the boronic acids in situ to more stable derivatives like trifluoroborates or boronate esters to prevent degradation. organic-chemistry.org

Advanced Synthetic Strategies for Boronic Acid Derivatives

Modern synthetic chemistry offers sophisticated alternatives to traditional organometallic methods, providing milder conditions and greater functional group tolerance for the synthesis of boronic acid derivatives.

Nucleophilic Addition to Aryl Boron Reagents

Arylboronic acids and their esters can act as nucleophiles in various reactions, typically after activation. organic-chemistry.org In the Petasis borono-Mannich reaction, for example, arylboronic acids undergo nucleophilic addition to imines or iminium ions generated in situ from amines and aldehydes. researchgate.netresearchgate.net This three-component reaction is a powerful tool for synthesizing complex amines.

Furthermore, the conjugate addition of arylboronic acids to α,β-unsaturated carbonyl compounds, often catalyzed by transition metals like rhodium or palladium, is another key transformation. researchgate.netnih.gov This allows for the formation of carbon-carbon bonds at the β-position of the carbonyl compound. nih.gov While commercially available arylboronic acids are not always competent nucleophiles on their own in these reactions, catalytic systems have been developed to facilitate these additions efficiently. nih.gov

Electrophilic Aromatic Substitution with Boron Reagents

Electrophilic borylation involves the direct introduction of a boron-containing group onto an aromatic ring through an electrophilic aromatic substitution mechanism. nih.goved.ac.uk This method is an alternative to the more common cross-coupling approaches and avoids the need for pre-functionalized aryl halides. ed.ac.uk

Synthesis of Boronic Acid Esters (e.g., Pinacol (B44631) Esters)

Boronic acid esters, particularly pinacol esters, are widely used synthetic intermediates due to their stability, ease of handling, and compatibility with a broad range of reaction conditions. The pinacol ester of this compound, 2-(4-isobutylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, is a key derivative. chemicalbook.comlookchem.comboronmolecular.com

A common method for the synthesis of boronic acid pinacol esters is the reaction of a boronic acid with pinacol. For instance, isobutylboronic acid can be reacted with pinacol in the presence of a dehydrating agent like magnesium sulfate (B86663) in a suitable solvent such as diethyl ether to yield isobutylboronic acid pinacol ester. orgsyn.org This transformation is typically carried out under anhydrous conditions to drive the equilibrium towards the ester product.

Another important route to arylboronic acid pinacol esters is the Miyaura borylation reaction. This involves the palladium-catalyzed cross-coupling of an aryl halide (e.g., 1-bromo-4-isobutylbenzene) with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂). lookchem.com This reaction often employs a palladium catalyst, a ligand, and a base. A general and convenient protocol involves the use of Pd(OAc)₂ as the catalyst, a phosphine (B1218219) ligand like PCy₃, and a base. organic-chemistry.org Recent advancements have focused on developing more efficient catalytic systems that can operate under milder conditions, even at room temperature. organic-chemistry.org

Furthermore, novel methods for the synthesis of arylboronic acid esters continue to emerge. One such approach involves the rhodium-catalyzed reaction of aryl cyanides with diboron reagents. organic-chemistry.org Additionally, a photocatalyst- and additive-free, visible-light-induced borylation of arylazo sulfones offers a mild and broadly applicable synthetic route. organic-chemistry.org

The following table summarizes some of the key reagents used in the synthesis of this compound pinacol ester and related compounds.

| Reagent Name | CAS Number | Molecular Formula | Role in Synthesis |

| This compound | 153624-38-5 | C₁₀H₁₅BO₂ | Starting material |

| 1-Bromo-4-isobutylbenzene | 2051-99-2 | C₁₀H₁₃Br | Precursor in Miyaura borylation |

| Bis(pinacolato)diboron | 73183-34-3 | C₁₂H₂₄B₂O₄ | Boron source in Miyaura borylation |

| Pinacol | 76-09-5 | C₆H₁₄O₂ | Forms the ester with boronic acid |

| Isobutylboronic acid | 84110-40-7 | C₄H₁₁BO₂ | Starting material for the pinacol ester |

Derivatization from Isobutylboronic Acid

While direct aromatic borylation is common, derivatization from a simpler boronic acid can also be a viable synthetic strategy. In the context of this compound, a hypothetical derivatization could start from isobutylboronic acid. orgsyn.org This would involve a cross-coupling reaction where the isobutyl group is already attached to the boron atom, and the phenyl ring is introduced subsequently. However, the more prevalent and synthetically practical approach is the borylation of an existing isobutyl-substituted aromatic compound. chemicalbook.com

For example, the reaction of (1-bromo-2-methylpropyl)benzene (B1281115) with trimethyl borate can be a pathway to synthesize this compound. chemicalbook.com This highlights the introduction of the boronic acid moiety to a pre-functionalized aromatic ring.

Novel Approaches to Arylboronic Acid Scaffold Construction

The construction of the arylboronic acid scaffold is a central theme in organic synthesis, with ongoing research focused on developing more efficient, sustainable, and versatile methods. organic-chemistry.org Traditional methods often rely on the reaction of organometallic reagents, such as Grignard or organolithium compounds, with borate esters. A general and convenient protocol for the electrophilic borylation of aryl Grignard reagents prepared from aryl bromides enables the synthesis of various arylboronic acids in excellent yields. organic-chemistry.org

Recent innovations have introduced milder and more functional-group-tolerant approaches. These include:

Photoinduced Decarboxylative Borylation: A conceptually novel method utilizes the mild photoinduced decarboxylation of redox-activated aromatic carboxylic acids. N-hydroxyphthalimide esters serve as aryl radical precursors in a reaction that is scalable and avoids expensive transition metals and ligands. organic-chemistry.org

Diazotization-Sandmeyer Borylation: A green and simple method involves the diazotization of arylamines with sodium nitrite (B80452) and hydrochloric acid, followed by a Sandmeyer borylation. organic-chemistry.org

Iridium-Catalyzed Arene Borylation: This one-pot sequence involves the iridium-catalyzed borylation of arenes, followed by either oxidative cleavage to the boronic acid or displacement to form an aryltrifluoroborate. organic-chemistry.org

Micellar Catalysis: Palladium catalysis under micellar conditions allows for the efficient borylation of aryl bromides in water, offering an environmentally friendly alternative. organic-chemistry.org

These novel methodologies expand the toolbox for synthesizing a wide array of arylboronic acids, including this compound, with improved efficiency and sustainability. organic-chemistry.org

Stereoselective Synthesis and Chiral Auxiliaries in this compound Production

The concept of stereoselective synthesis becomes relevant when a chiral center is present or introduced into the molecule. In the case of this compound itself, there are no chiral centers in the final structure. However, stereoselectivity can play a crucial role in the synthesis of its derivatives or in reactions where it is used as a reagent.

For instance, the development of stereoselective methods for the synthesis of more complex molecules containing the 4-isobutylphenyl moiety often relies on the use of chiral auxiliaries or catalysts. While not directly applied to the production of this compound, the principles of stereoselective synthesis are paramount in the broader context of its applications. For example, in the synthesis of complex pharmaceutical intermediates, a chiral auxiliary might be temporarily attached to a precursor molecule to direct the stereochemical outcome of a key reaction step.

Recent research has explored the stereoselective synthesis of tetrasubstituted alkenylboronates via the lithiation and nucleophilic addition of 1,1-organodiboronates to carbonyl compounds. organic-chemistry.org This methodology, while not directly producing this compound, demonstrates the advanced strategies available for controlling stereochemistry in organoboron chemistry. organic-chemistry.org The use of chiral ligands in metal-catalyzed reactions, such as the Suzuki-Miyaura coupling, can also induce stereoselectivity in the final product. researchgate.net

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rjpn.orgunsw.edu.auacs.orgwjpmr.comsphinxsai.com The synthesis of this compound and its derivatives can be evaluated and improved through the lens of these principles.

Key aspects of green chemistry applicable to this synthesis include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. unsw.edu.au Reactions like the direct C-H borylation are highly atom-economical.

Use of Safer Solvents and Auxiliaries: Replacing hazardous organic solvents with greener alternatives like water or conducting reactions under solvent-free conditions. rjpn.orgsphinxsai.com The use of micellar catalysis for borylation in water is a prime example of this principle in action. organic-chemistry.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. unsw.edu.ausphinxsai.com The development of catalysts that are active under mild conditions is a key research area. organic-chemistry.org

Use of Catalytic Reagents: Utilizing catalytic reagents in small amounts instead of stoichiometric reagents to minimize waste. unsw.edu.au Palladium-catalyzed cross-coupling reactions are a cornerstone of this approach. wikipedia.orglibretexts.orgorganic-chemistry.org

Prevention of Waste: It is better to prevent waste than to treat or clean it up after it has been created. unsw.edu.ausphinxsai.com

Recent advancements in the synthesis of arylboronic acids, such as photocatalytic and water-based methods, align well with the principles of green chemistry by offering milder reaction conditions and reducing the environmental impact. organic-chemistry.org The continuous development of more sustainable synthetic methodologies is crucial for the future of chemical manufacturing.

Catalytic Applications of 4 Isobutylphenylboronic Acid

Role of 4-Isobutylphenylboronic Acid in Palladium-Catalyzed Cross-Coupling Reactions

The primary role of this compound in palladium-catalyzed cross-coupling reactions is to serve as the organoboron nucleophile. These reactions are fundamental in the creation of biaryl compounds, which are significant structural motifs in pharmaceuticals and functional materials. tcichemicals.com

Suzuki-Miyaura Cross-Coupling Reactions Utilizing this compound

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and various organic halides or triflates. libretexts.org this compound is a common coupling partner in these reactions.

The general scheme for the Suzuki-Miyaura coupling reaction is as follows:

R¹-X + R²-B(OH)₂ → R¹-R²

R¹-X : Aryl, vinyl, or alkyl halide (or triflate)

R²-B(OH)₂ : Boronic acid (in this case, this compound)

Catalyst : Palladium complex

Base : Required for activation of the boronic acid

This reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of its boron-containing byproducts. libretexts.org

Mechanistic Insights into Transmetalation Processes

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination. The transmetalation step is where the organoboron compound, such as this compound, plays its crucial role.

In this step, the organic group from the boronic acid is transferred to the palladium(II) center. This process is typically facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. This boronate then reacts with the palladium complex, displacing the halide and forming a diorganopalladium(II) intermediate. From this intermediate, the desired biaryl product is formed through reductive elimination, regenerating the palladium(0) catalyst.

Ligand Design and Catalyst Optimization for Efficiency

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of ligands coordinated to the palladium catalyst. Ligands play a critical role in stabilizing the palladium species, influencing the rates of the elementary steps in the catalytic cycle, and controlling selectivity.

For the coupling of substrates like this compound, various phosphine-based ligands and N-heterocyclic carbenes (NHCs) have been developed. mdpi.com The design of these ligands often focuses on creating a sterically hindered and electron-rich environment around the palladium center. This can enhance the rate of oxidative addition and reductive elimination, leading to higher catalytic turnover numbers and efficiency. Data-driven approaches are also being employed to design novel ligands for improved performance in these reactions. chemrxiv.org

Table 1: Examples of Ligands Used in Suzuki-Miyaura Coupling

| Ligand Type | Example | Key Features |

| Phosphine-based | t-BuXPhos | Bulky and electron-rich, promotes efficient coupling. nih.gov |

| N-Heterocyclic Carbene (NHC) | Not specified | Strong σ-donors, provide steric shielding. mdpi.com |

| [N,O]-chelating ligands | Not specified | Can allow for milder reaction conditions. mdpi.com |

Scope and Limitations in Biaryl and Heteroaromatic Synthesis

The Suzuki-Miyaura coupling using this compound has a broad scope, enabling the synthesis of a wide variety of biaryl and heteroaromatic compounds. It can be coupled with numerous aryl and heteroaryl halides and triflates.

However, there are limitations. Sterically hindered substrates can sometimes react sluggishly. Additionally, certain functional groups on the coupling partners may interfere with the catalyst or the reaction conditions, although the Suzuki-Miyaura reaction is generally known for its good functional group tolerance. The synthesis of some heteroaromatic compounds can be challenging due to the potential for the heteroatom to coordinate to the palladium catalyst, thereby deactivating it.

Aqueous Media Suzuki-Miyaura Coupling Enhancements

Performing Suzuki-Miyaura couplings in aqueous media is a significant goal for green chemistry. Water is a non-toxic, inexpensive, and non-flammable solvent. The use of water-soluble ligands and catalysts has been explored to facilitate these reactions. For instance, the introduction of carboxylic acid functionalities into N-heterocyclic carbene (NHC) ligands on a palladium catalyst can enhance its reactivity and stability in aqueous solutions. nih.gov These catalysts can often be recovered and reused, adding to the sustainability of the process.

Base-Free Suzuki-Miyaura Coupling Methodologies

While the Suzuki-Miyaura reaction traditionally requires a base, the presence of a base can sometimes lead to undesired side reactions, such as protodeboronation, which reduces the efficiency of the coupling. This has prompted research into base-free Suzuki-Miyaura coupling methodologies.

One approach involves the use of Lewis acids to mediate the transmetalation step. These Lewis acids can activate the organopalladium(II) intermediate, allowing for the transfer of the organic group from the boronic acid without the need for a traditional base. This can broaden the scope of the reaction to include base-sensitive substrates. Another strategy involves nickel-catalyzed Suzuki-type cross-coupling reactions of epoxides with boronic acids, which can also proceed without an external base. researchgate.net

Acyl Suzuki Cross-Coupling for Ketone Synthesis

A significant extension of the Suzuki-Miyaura reaction is the acyl Suzuki cross-coupling, which provides a direct and efficient route to ketones. mdpi.comnsf.gov This reaction couples an organoboron reagent, such as this compound, with an acyl electrophile like an acyl chloride. mdpi.com This method offers a catalytic alternative to classical methods like Friedel-Crafts acylation or the addition of organometallic reagents to carboxylic acid derivatives, which often suffer from harsh reaction conditions, low regioselectivity, or the formation of tertiary alcohol byproducts. nih.gov

The acyl Suzuki cross-coupling reaction has proven to be a powerful tool for the synthesis of a wide variety of ketones, including aryl ketones which are important intermediates in the synthesis of pharmaceuticals like ketoprofen (B1673614) and bifonazole. mdpi.com The reaction is typically catalyzed by palladium complexes and proceeds under relatively mild conditions. nih.gov For instance, the coupling of acyl chlorides with arylboronic acids can be achieved using catalysts like Pd/C, palladium on silica (B1680970) gel, or polymer-supported palladium-N-heterocyclic carbene (NHC) complexes. mdpi.com The use of heterogeneous catalysts is particularly advantageous as they can often be recycled and reused multiple times without a significant loss of activity. mdpi.com

A notable advancement in this area is the development of mechanochemical solvent-free methods for acyl Suzuki cross-coupling. nsf.gov This approach offers a more environmentally friendly alternative to traditional solvent-based reactions, with the added benefits of short reaction times and high chemoselectivity for the cleavage of the C(acyl)-Cl bond. nsf.gov

Table 1: Examples of Acyl Suzuki Cross-Coupling for Ketone Synthesis

| Acyl Electrophile | Boronic Acid | Catalyst | Product | Reference |

| Aroyl Chlorides | Arylboronic Acids | Pd/C | Diaryl Ketones | mdpi.com |

| Acyl Chlorides | Organotrifluoroborates | Palladium | Ketones | mdpi.com |

| Carboxylic Acids (via in situ anhydride) | Arylboronic Acids | Palladium | Ketones | mdpi.com |

| Carboxylic Acid Anhydrides | Arylboronic Acids | Pd(PPh₃)₄ | Ketones | mdpi.com |

Emerging Palladium-Catalyzed Reactions Involving Arylboronic Acids

The scope of palladium-catalyzed reactions involving arylboronic acids like this compound is continually expanding. youtube.com Beyond the well-established Suzuki-Miyaura coupling, researchers are exploring new transformations that leverage the unique reactivity of these organoboron compounds. These emerging reactions are often designed to be more sustainable, for example, by using water as a solvent through micellar catalysis, which can significantly reduce the amount of palladium catalyst required. youtube.com

One area of active research is the development of novel catalytic systems that operate under milder conditions and with lower catalyst loadings. youtube.com For instance, the use of designer surfactants can create nanoreactors in water, allowing for reactions to proceed at room temperature with parts-per-million levels of palladium. youtube.com This approach not only enhances the sustainability of the process but also broadens the applicability of palladium-catalyzed cross-coupling reactions to a wider range of substrates. youtube.com

Applications Beyond Carbon-Carbon Bond Formation

While renowned for its role in C-C bond formation, this compound and related boronic acids also exhibit catalytic activity in other important organic transformations, particularly in the formation of carbon-heteroatom bonds.

Esterification Reactions Catalyzed by this compound

Boric acid and its derivatives, including arylboronic acids, have been shown to catalyze esterification reactions. researchgate.netarkat-usa.org The Fischer-Speier esterification, a classic method for producing esters, involves the reaction of a carboxylic acid and an alcohol in the presence of an acid catalyst. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com While strong mineral acids like sulfuric acid are traditionally used, boric acid offers a milder and more environmentally benign alternative. researchgate.netresearchgate.net

The mechanism of acid-catalyzed esterification involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.comchemguide.co.uk The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. masterorganicchemistry.comchemguide.co.uk Subsequent proton transfer and elimination of water yield the ester. masterorganicchemistry.comchemguide.co.uk Boric acid can facilitate this process, and its chemoselectivity has been noted, for instance, in the esterification of α-hydroxycarboxylic acids. arkat-usa.orgnih.gov

Etherification Reactions Catalyzed by this compound

Acid-catalyzed dehydration of alcohols is a known method for synthesizing symmetrical ethers. masterorganicchemistry.com This process typically involves protonating an alcohol to form a better leaving group, followed by nucleophilic attack by a second alcohol molecule. masterorganicchemistry.com While strong acids are commonly employed, the principles of acid catalysis suggest that boronic acids could play a role in promoting such transformations under specific conditions. The synthesis of ethers can also be achieved through various other methods, including the Williamson ether synthesis, which proceeds via an SN2 mechanism, and the acid-catalyzed addition of alcohols to alkenes. organic-chemistry.orgyoutube.com The use of acid catalysis is also relevant in the synthesis of ethers from two alcohols, particularly when one is a tertiary alcohol that can form a stable carbocation intermediate. youtube.com

Boric Acid Esterification and Related Transformations

The esterification of boric acid itself with alcohols leads to the formation of borate (B1201080) esters. google.com This reaction can be catalyzed by acidic ionic liquids, which offer a greener alternative to traditional organic solvents like benzene (B151609). google.com These ionic liquids can act as both the solvent and the catalyst, facilitating the reaction under mild conditions and allowing for easy separation and recycling of the catalyst. google.com

Role in Catalyst Development for Other Organic Transformations

Arylboronic acids are not only reactants but can also serve as precursors or components in the development of new catalysts. Their ability to interact with various metal centers and organic molecules makes them valuable ligands or co-catalysts in a range of organic transformations. The ongoing research into the catalytic properties of boronic acids and their derivatives continues to uncover new applications and improve the efficiency and sustainability of synthetic organic chemistry.

Medicinal Chemistry and Biological Applications of 4 Isobutylphenylboronic Acid and Analogs

4-Isobutylphenylboronic Acid as a Building Block in Pharmaceutical Synthesis

This compound is a key organoboron compound utilized as a versatile building block in the field of organic chemistry and pharmaceutical sciences. guidechem.comchemimpex.com A building block, in a chemical context, refers to a molecule with reactive functional groups that can be used for the modular, bottom-up assembly of more complex molecular structures. wikipedia.org This approach allows for precise control over the final architecture of the target molecule. wikipedia.org Boronic acids are particularly valued for their compatibility with a wide range of functional groups and their tendency to react under mild conditions, making them ideal for constructing complex molecules. molport.comfujifilm.com

The primary application of this compound in the synthesis of complex molecules is its role as a key reagent in the Suzuki-Miyaura cross-coupling reaction. guidechem.comchemimpex.comfujifilm.com This palladium-catalyzed reaction is a powerful and widely used method for forming carbon-carbon (C-C) bonds, which are fundamental to the structure of most organic molecules. chemimpex.comfujifilm.com The reaction couples an organoboron compound, such as this compound, with an organic halide or triflate. ontosight.ai

The significance of the Suzuki-Miyaura reaction lies in its mild reaction conditions, low toxicity of the boron-containing reagents, and high tolerance for various functional groups, which minimizes the need for protecting groups. fujifilm.com This makes the synthesis process more efficient. chemimpex.com Through this reaction, the 4-isobutylphenyl group can be precisely introduced into a larger molecular scaffold. guidechem.com This capability is crucial in medicinal chemistry for creating new drug candidates and other biologically active compounds. guidechem.comwikipedia.org For example, this method can be used to synthesize complex polyene natural product motifs and other intricate organic structures. nih.govd-nb.info

In addition to the direct synthesis of active pharmaceutical ingredients (APIs), this compound serves as a crucial pharmaceutical intermediate. chemimpex.combldpharm.combuyersguidechem.com An intermediate is a molecule that is a precursor in a multi-step synthesis, which is then converted into the final drug substance. The use of well-defined building blocks and intermediates like this compound enhances the efficiency and reliability of the drug discovery and development process. chemimpex.comchemenu.com It is used in the production of a variety of other chemical intermediates and fine chemicals that are, in turn, used to produce APIs and other specialty chemicals. buyersguidechem.comchemenu.com

Boronic Acid Functional Groups in Drug Design and Discovery

The boronic acid functional group, -B(OH)₂, possesses unique chemical properties that have made it an increasingly important pharmacophore in modern drug design. researchgate.netnih.govresearchgate.net Its utility stems from its ability to form reversible covalent bonds and its responsiveness to pH changes in biological environments. acs.orgacs.orgnih.gov

A defining characteristic of boronic acids is their ability to form stable, yet reversible, covalent bonds with molecules containing diol (two hydroxyl group) functionalities. acs.orgnih.govresearchgate.net In aqueous media, boronic acids react with 1,2-, 1,3-, or 1,4-diols to form cyclic boronate esters. acs.orgnih.gov This interaction is fundamental to the biological activity of many boron-containing drugs. researchgate.net

Many important biological molecules, including sugars (saccharides), glycoproteins, and some amino acid side chains, feature diol groups. acs.orgacs.org The ability of the boronic acid moiety to bind to these structures allows for targeted drug action. Furthermore, boronic acids can interact with nucleophilic amino acid residues, such as the serine in the active site of proteases, forming a stable but reversible bond that can inhibit enzyme activity. researchgate.netresearchgate.net This mechanism is exploited by several approved drugs. nih.gov The reversibility of these bonds is a key advantage, allowing for dynamic interactions within a biological system. acs.orgnih.govresearchgate.net

The formation and stability of the boronate ester bond are highly dependent on the surrounding pH. acs.orgmdpi.com Boronic acids are Lewis acids, meaning they accept a pair of electrons, rather than proton-donating Brønsted-Lowry acids. acs.org In aqueous solution, they exist in an equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form. acs.org The formation of stable boronate esters with diols is generally favored at a pH higher than the pKa of the boronic acid. mdpi.commpg.de

This pH-dependent behavior is particularly valuable for drug delivery systems. mdpi.comnih.gov For instance, the acidic microenvironment of tumors (pH 6.2–6.9) compared to normal physiological pH (~7.4) can be exploited. mdpi.com A drug delivery system can be designed to be stable and hold its therapeutic cargo at physiological pH, but upon reaching the acidic tumor environment, the boronate ester linkage can hydrolyze, triggering the release of the drug directly at the target site. mdpi.comnih.govtandfonline.com This targeted release can enhance the efficacy of anticancer drugs while minimizing systemic toxicity. mdpi.comnih.gov

Therapeutic Applications and Research Areas

While this compound itself is primarily a building block, the broader class of boronic acid derivatives has emerged as a significant area of research for various therapeutic applications, including anticancer, anti-inflammatory, and antibacterial agents. researchgate.netresearchgate.nettandfonline.com Five drugs containing boronic acid have been approved by the FDA, highlighting their clinical importance. tandfonline.com

Research into boronic acids as potential pharmaceutical agents is active across several disease areas:

Cancer Therapy : Boronic acids are potent enzyme inhibitors and have been developed into drugs for treating multiple myeloma. tandfonline.com Their ability to inhibit proteasomes is a key mechanism of action. nih.gov

Antibacterial Agents : Boronic acids are being investigated as inhibitors of bacterial enzymes, particularly β-lactamases, which are responsible for antibiotic resistance. researchgate.net Vaborbactam is an approved β-lactamase inhibitor containing a boronic acid moiety. nih.gov A novel heterocyclic triazole boronic acid, MB076, has shown effective inhibition against Acinetobacter-derived cephalosporinases, a significant resistance mechanism in Acinetobacter baumannii. nih.gov

Anti-inflammatory and Analgesic Agents : Research has explored boronic acid derivatives for their anti-inflammatory properties. researchgate.net For example, a series of 4-arylthiophene-3-carboxylic acid derivatives have been developed as potent inhibitors of the ANO1 channel, a target for treating inflammatory pain. nih.gov The synthesis of such arylthiophenes can be accomplished via Suzuki coupling, a reaction for which this compound is a suitable reagent.

Antifungal Drugs : The oxaborole ring system, which contains boron, is the basis for the antifungal drug tavaborole, used to treat onychomycosis. nih.gov

The utility of this compound lies in its ability to facilitate the synthesis of novel compounds that can be explored for these and other therapeutic purposes. guidechem.comchemimpex.com

Data Tables

Table 1: Properties of this compound

| Property | Value |

| CAS Number | 153624-38-5 guidechem.combldpharm.com |

| Molecular Formula | C₁₀H₁₅BO₂ guidechem.combldpharm.com |

| Molecular Weight | 178.04 g/mol bldpharm.com |

| Appearance | White solid guidechem.com |

| pKa | 8.62 ± 0.10 (Predicted) guidechem.com |

| Primary Application | Reagent in Suzuki-Miyaura cross-coupling reactions guidechem.comchemimpex.com |

Glycoprotein (B1211001) and Glycopeptide Recognition and Separation

The unique ability of boronic acids to form reversible covalent bonds with cis-diols has positioned them as valuable tools for the recognition and separation of glycoproteins and glycopeptides. This interaction forms the basis of boronate affinity chromatography, a powerful technique for isolating glycosylated biomolecules from complex biological mixtures. Materials functionalized with boronic acid derivatives, including analogs of this compound, serve as the stationary phase in these chromatographic methods.

The principle relies on the formation of five- or six-membered cyclic esters between the boronic acid group and the cis-diol moieties present in the carbohydrate chains of glycoproteins and glycopeptides. This specific and reversible binding allows for the selective capture of these molecules. The strength of this interaction can be modulated by pH; the cyclic esters are stable in alkaline conditions and dissociate in acidic environments, enabling a controlled capture and release process. This pH-dependent binding and elution are critical for the effective separation and purification of glycoproteins.

Research has demonstrated the use of various boronic acid-functionalized materials, such as polymeric beads and monoliths, for glycoprotein enrichment prior to analysis by techniques like mass spectrometry. While lectin affinity chromatography is also used for this purpose, it primarily targets specific N- or O-linked glycans. Boronate affinity chromatography, on the other hand, offers a broader selectivity for a wider range of glycoproteins, making it a complementary and often more versatile approach.

The development of novel boronic acid ligands continues to enhance the selectivity and efficiency of glycoprotein and glycopeptide separation. For instance, the design of phenylboronic acid derivatives with specific substituents can influence the binding affinity and specificity for different types of glycans. This tailored approach allows for more refined separation strategies in glycoproteomics research.

Sensing and Biosensor Development

The specific interaction between boronic acids and cis-diols has been extensively exploited in the development of sensors and biosensors for the detection of various biologically important molecules, including glycoproteins. Phenylboronic acid derivatives, as synthetic receptors, offer a stable and cost-effective alternative to biological recognition elements like antibodies.

Electrochemical biosensors are a prominent application. These sensors often utilize electrodes modified with boronic acid-functionalized compounds or materials. When a glycoprotein binds to the immobilized boronic acid, it can cause a detectable change in the electrochemical properties of the electrode surface, such as conductivity or redox potential. For example, a sandwich-type electrochemical biosensor has been developed using 4-mercaptophenylboronic acid-capped gold nanoparticles for the sensitive detection of glycoproteins.

Optical biosensors, including those based on fluorescence and surface plasmon resonance (SPR), also leverage boronic acid chemistry. In fluorescent sensors, the binding of a diol-containing analyte to a boronic acid-fluorophore conjugate can modulate the fluorescence signal, allowing for quantitative detection. SPR biosensors functionalized with phenylboronic acid derivatives can detect the binding of glycoproteins in real-time by measuring changes in the refractive index at the sensor surface. A TFBG-SPR sensor loaded with a phenylboronic acid derivative has demonstrated high sensitivity and selectivity for glycoprotein detection.

The versatility of boronic acid-based sensors extends to the detection of other small molecules containing cis-diols, such as catecholamines and reactive oxygen species. This broad applicability underscores the importance of boronic acids as a key component in the design of modern biosensing platforms.

Hydrogels and Stimuli-Responsive Biomaterials

Boronic acids are integral to the creation of "smart" hydrogels and other stimuli-responsive biomaterials due to their dynamic covalent bonding with diols. These materials can undergo reversible changes in their structure and properties in response to specific biological signals, such as changes in pH or the concentration of glucose or reactive oxygen species (ROS).

Glucose-responsive hydrogels are a significant area of research, with potential applications in diabetes management. These hydrogels are typically formed by crosslinking polymers containing phenylboronic acid moieties with diol-containing polymers. In the presence of glucose, the glucose molecules compete with the polymer-bound diols for binding to the boronic acid groups, leading to a change in the hydrogel's crosslinking density and causing it to swell or shrink. This glucose-triggered response can be harnessed for the controlled release of insulin (B600854).

Similarly, ROS-responsive biomaterials can be designed using boronic acids. The boronic acid group can be cleaved from the polymer backbone in the presence of ROS like hydrogen peroxide, leading to the degradation of the material and the release of an encapsulated therapeutic agent. This approach is being explored for targeted drug delivery to sites of inflammation or tumors, where ROS

Development of Boron-Containing Polymers

The incorporation of boron, and specifically the boronic acid moiety, into polymer structures can impart unique properties that are of interest for various applications, including electronics and coatings.

Unique Properties for Electronics and Coatings

Polymers containing boronic acid functionalities are being investigated for their potential in electronic devices and as protective or functional coatings. The electron-deficient nature of the boron atom can influence the electronic properties of the polymer, potentially leading to materials with useful semiconducting or sensing capabilities.

In the realm of coatings, the ability of boronic acids to form reversible crosslinks can be exploited to create self-healing or stimuli-responsive surfaces. For instance, bio-based UV-curable coatings derived from itaconic acid have been shown to have tunable mechanical properties and curing characteristics, demonstrating the potential for creating sustainable and functional coatings. researchgate.net The final mechanical properties of such crosslinked coatings can be adjusted by modifying the composition of the monomers. researchgate.net While not directly involving this compound, these studies highlight the principles that could be applied to polymers incorporating this compound. The properties of coatings are significantly influenced by the chemical structure of the polymer and the crosslinking density. researchgate.net

| Property | Influence of Polymer Structure | Example System |

| Thermal Stability | Higher crosslinking density can lead to higher thermal decomposition temperatures. | Crosslinked PCLT-TDI and PCLT-IPDI show higher thermal stability than linear versions. |

| Hardness and Modulus | Increased crosslinking generally results in higher hardness and modulus. | Trifunctional polyol-based urethane (B1682113) acrylates exhibit higher hardness (3H pencil hardness) compared to bifunctional ones (HB). |

| Chemical Resistance | Higher crosslinking density often improves resistance to acids and alkalis. | Urethane acrylates from trifunctional polyols show better chemical resistance. |

| Weatherability | The choice of diisocyanate (aliphatic vs. aromatic) affects properties like yellowing. | Poly(urethane acrylate) with aliphatic IPDI shows lower yellowness index than with aromatic TDI. |

This table illustrates general principles in coating properties based on polymer structure, which are applicable to the design of functional polymers, including those potentially derived from this compound.

Functional Materials with Tailored Properties

The development of functional materials that can respond to external stimuli is a significant area of materials science. Phenylboronic acid-containing materials are particularly promising in this regard due to the responsive nature of the boronic acid group. These "smart" or "stimuli-responsive" materials can change their properties in response to cues such as pH, the presence of specific molecules like sugars, or redox state. tue.nlnih.gov

This responsiveness allows for the design of materials with tailored properties for applications in drug delivery, tissue engineering, and sensors. nih.govnih.gov For example, self-healing materials can be created that repair damage through the reversible formation of boronate ester crosslinks. rsc.org While specific studies on self-healing polymers from this compound are not prevalent, the principle has been demonstrated with other boronic acids, such as in hydrogels that self-heal at neutral and even acidic pH. nih.gov

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry, which involves non-covalent interactions to form organized structures, is a powerful tool for creating complex materials from molecular building blocks. The boronic acid group is a valuable component in supramolecular chemistry due to its ability to act as both a hydrogen bond donor and acceptor, similar to more common functionalities like carboxylic acids and amides. nih.gov

Boronic Acid-Mediated Cis-Diol Conjugation

A key reaction of boronic acids is their reversible covalent interaction with compounds containing 1,2- or 1,3-diols to form cyclic boronate esters. This specific binding has been widely exploited for the recognition and sensing of biologically important diol-containing molecules, such as saccharides. The strength of this interaction is influenced by the structure of both the boronic acid and the diol, as well as the pH of the solution.

The binding affinity of various phenylboronic acids with different diols has been studied, revealing important structure-reactivity relationships. mdpi.com Generally, electron-withdrawing substituents on the phenyl ring lower the pKa of the boronic acid and can increase the binding constant with diols. The isobutyl group in this compound is an electron-donating group, which would be expected to influence its pKa and binding affinities accordingly.

| Boronic Acid | pKa | Binding Constant (Keq) with Sorbitol (M⁻¹) | Binding Constant (Keq) with Fructose (M⁻¹) | Binding Constant (Keq) with Glucose (M⁻¹) |

| Phenylboronic Acid | ~9.0 | - | - | - |

| 3-Acetamidophenylboronic acid | - | - | - | - |

| 4-Formylphenylboronic acid | - | - | - | - |

| 4-Methylcarbamoylphenylboronic acid | - | - | - | - |

This table, based on data for various substituted phenylboronic acids, illustrates the range of pKa values and binding affinities that can be achieved, providing a framework for estimating the behavior of this compound. mdpi.com Note: Specific values for the listed compounds can be found in the cited source.

Formation of Dynamic Covalent Bonds and Libraries

The reversible nature of the boronate ester bond places it in the category of dynamic covalent chemistry. This field allows for the creation of chemical libraries where the components are in equilibrium, and the distribution of products is under thermodynamic control. This "error-checking" capability can be used to generate complex molecular architectures. The formation of boronic esters is a prime example of a dynamic covalent reaction that can be controlled by stimuli such as pH or the presence of competing diols.

Surface Functionalization of Nanoparticles

Modifying the surface of nanoparticles is crucial for their application in various fields, including drug delivery and diagnostics, as it can enhance stability and introduce specific functionalities. nih.govnih.gov Phenylboronic acids are used as surface modifying agents to impart the ability to target cells or respond to specific biological cues. For instance, nanoparticles functionalized with boronic acids can be designed to bind to sialic acid residues that are overexpressed on the surface of certain cancer cells.

The general strategy involves attaching the boronic acid derivative to the nanoparticle surface, which can then interact with diol-containing molecules on a target surface. This approach has been used to modify various types of nanoparticles, including metallic and polymeric nanoparticles. nih.govnih.gov The surface modification can improve biocompatibility and allow for the controlled release of therapeutic agents. nih.gov

Conclusion

4-Isobutylphenylboronic acid stands as a testament to the profound impact of organoboron chemistry on modern synthetic strategies. Its reliability and versatility in the Suzuki-Miyaura coupling and its potential in other cross-coupling reactions have solidified its role as a valuable building block for chemists. The continued exploration of arylboronic acid chemistry promises to unveil even more innovative applications for this important class of compounds, driving progress in both academic research and industrial manufacturing.

Analytical Methodologies for 4 Isobutylphenylboronic Acid

Chromatographic Techniques for Purity and Identity Assessment

Chromatography is a fundamental technique for separating, identifying, and quantifying the components of a mixture. youtube.com For 4-Isobutylphenylboronic acid, both liquid and gas chromatography are employed, each with its own set of advantages and challenges.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical tool used for the separation of compounds that are soluble in a specific solvent. libretexts.org It has become a cornerstone in pharmaceutical analysis for both qualitative and quantitative purposes, largely replacing gas chromatography for many applications due to the versatility of its mobile and stationary phases. nih.gov The basic principle of HPLC involves the separation of sample constituents based on their differential affinities for a stationary phase (the column) and a mobile phase (the solvent). libretexts.org

Reversed-phase HPLC (RP-HPLC) is the most common mode of HPLC, where the stationary phase is nonpolar and the mobile phase is polar. hawach.com This technique is highly effective for separating a wide range of analytes, including those of biological and pharmaceutical interest. libretexts.org For the analysis of boronic acids like this compound, RP-HPLC is frequently utilized. sielc.comsielc.com

The separation mechanism in RP-HPLC relies on the hydrophobic interactions between the analyte and the nonpolar stationary phase. hawach.com The choice of the stationary phase, which typically consists of silica (B1680970) particles bonded with alkyl chains (e.g., C18, C8), is crucial for achieving the desired separation. hawach.com The mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is adjusted to control the elution of the compounds. youtube.com

A key challenge in the RP-HPLC analysis of boronic acids is their potential for degradation in aqueous and alcoholic solvents, which can complicate purification and analysis. researchgate.net The retention of hydrophilic boronic acids can also be difficult, especially under high pH conditions which might be necessary to prevent the degradation of related compounds like pinacolboronate esters. researchgate.net To address these challenges, specific strategies have been developed, such as using non-aqueous and aprotic diluents or employing highly basic mobile phases with ion-pairing reagents. researchgate.netnih.gov The pH of the mobile phase can significantly impact the retention and selectivity of the separation by altering the ionization state of the analytes. biotage.com

A method for the separation of eleven different boronic acids was successfully developed using an XSelect™ Premier HSS T3 Column with a mobile phase modified with formic acid. waters.com This demonstrates the capability of RP-HPLC to resolve complex mixtures of boronic acids.

Table 1: General Parameters for Reversed-Phase HPLC of Boronic Acids

| Parameter | Description | Common Conditions |

| Stationary Phase | The nonpolar material packed in the column. | C18, C8, Phenyl bonded silica |

| Mobile Phase | The polar solvent that carries the sample through the column. | Water/Acetonitrile or Water/Methanol gradients |

| pH Modifier | Added to the mobile phase to control analyte ionization. | Formic acid, Acetic acid, Trifluoroacetic acid |

| Flow Rate | The speed at which the mobile phase passes through the column. | Typically 0.5 - 2.0 mL/min |

| Temperature | Column temperature can affect separation. | Often ambient or slightly elevated (e.g., 30-40 °C) |

This table provides a general overview of typical RP-HPLC conditions and is not specific to a single method.

Ion exchange chromatography separates molecules based on their net charge. harvardapparatus.comyoutube.com The stationary phase consists of an insoluble matrix with covalently attached charged groups. harvardapparatus.com Cation exchangers have negative charges and bind positive ions, while anion exchangers have positive charges and bind negative ions. harvardapparatus.comyoutube.com This technique is useful for purifying charged molecules like proteins, amino acids, and in some cases, boronic acids which can exist as charged species depending on the pH. harvardapparatus.com

Ion exclusion chromatography (IEC) is another technique that can be used for the separation of ionic or ionizable compounds. researchgate.net Separation is based on the exclusion of ionized substances from the pores of an ion-exchange resin of the same charge. researchgate.net This method has been successfully applied to the analysis of weak acids, such as silicate (B1173343) and borate (B1201080), using only water as the eluent. researchgate.net

While less common than RP-HPLC for boronic acid analysis, these techniques offer alternative selectivities that can be beneficial for specific separation challenges.

The most common detector used in HPLC is the Ultraviolet-Visible (UV-Vis) detector. nih.govshodexhplc.com This detector measures the absorbance of light by the analyte at a specific wavelength. shodexhplc.com Analytes suitable for UV detection typically contain structural features like aromatic rings or unsaturated bonds, which are present in this compound. chromatographyonline.com The choice of wavelength is crucial for sensitivity and is usually determined from the UV spectrum of the analyte. chromatographyonline.com Diode Array Detectors (DAD) are a type of UV detector that can measure absorbance across a range of wavelengths simultaneously, providing spectral information that aids in peak identification. shodexhplc.comnih.gov

Another common detector is the Refractive Index (RI) detector. shodexhplc.com The RI detector measures the difference in the refractive index between the mobile phase and the eluent containing the analyte. shodexhplc.com A significant advantage of the RI detector is its universality, as it can detect any compound that has a refractive index different from the mobile phase. shodexhplc.com However, RI detectors are generally less sensitive than UV detectors and are not compatible with gradient elution. shodexhplc.comnih.gov For compounds that lack a strong UV chromophore, an RI detector can be a viable alternative. researchgate.net In some cases, a post-column reaction can be employed to create a fluorescent complex with boronic acids, allowing for highly selective and sensitive fluorescence detection. wur.nl

Table 2: Comparison of UV and RI Detectors for HPLC

| Feature | UV Detector | Refractive Index (RI) Detector |

| Principle | Measures light absorbance by the analyte. | Measures the change in refractive index of the eluent. |

| Selectivity | Selective for compounds that absorb UV light. | Universal detector. |

| Sensitivity | Generally high. | Generally low to moderate. shodexhplc.com |

| Gradient Compatibility | Compatible. | Not compatible. shodexhplc.com |

| Typical Analytes | Compounds with chromophores (e.g., aromatic rings). chromatographyonline.com | Sugars, polymers, and compounds without UV absorbance. shodexhplc.com |

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. preprints.org In GC, the mobile phase is an inert gas, and the stationary phase is a high-boiling-point liquid coated on a solid support within a column. preprints.org When coupled with a Mass Spectrometer (MS), GC-MS provides not only retention time data but also mass spectra of the eluted components, allowing for highly confident identification. jppres.comnih.gov

A significant challenge in the GC analysis of boronic acids, including this compound, is their relatively low volatility and potential for thermal degradation. researchgate.netnih.gov Furthermore, the reactive nature of boronic acids can lead to the deterioration of the GC column's stationary phase. nih.govresearchgate.net

To overcome these issues, derivatization is often employed. This involves chemically modifying the analyte to increase its volatility and thermal stability. elementlabsolutions.com For instance, boronic acids can be converted to more volatile esters or other derivatives before GC analysis. chromatographyonline.com In one study, the analysis of boronic acids required derivatization to bis(pinacolato)diboron (B136004) (BPD) to achieve a quantitation limit of 30 ppm. chromatographyonline.com

Another approach to protect the GC column is "masking derivatization." nih.govresearchgate.net This technique involves converting the volatile and reactive analyte into a stable, nonvolatile derivative. For example, isobutylboronic acid was successfully derivatized with 1,8-diaminonaphthalene (B57835) to prevent it from entering the gas phase and damaging the column during the analysis of residual solvents. nih.govresearchgate.net

Contamination of the GC column with non-volatile or active compounds can lead to peak broadening and tailing, especially for polar analytes. chromatographyonline.com Regular maintenance, such as trimming the first meter of the column, can sometimes restore performance. chromatographyonline.com

Table 3: Common Derivatization Reagents for GC Analysis

| Reagent Type | Example | Purpose |

| Silylating Agents | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Replaces active hydrogens with trimethylsilyl (B98337) groups, increasing volatility. |

| Acylating Agents | Acetic Anhydride | Forms esters or amides, which are often more volatile. |

| Alkylating Agents | Alkyl Halides | Forms ethers or esters. |

This table provides examples of derivatization reagent types and is not an exhaustive list.

Masking Derivatization Techniques

In the analysis of boronic acids like this compound, derivatization is a common strategy to enhance analytical performance, particularly for techniques like gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS). Masking derivatization temporarily blocks the reactive boronic acid functional group, which can improve chromatographic peak shape, increase volatility, and enhance detection sensitivity.

One common derivatization approach for boronic acids involves the formation of boronate esters. This can be achieved by reacting the boronic acid with a diol, such as pinacol (B44631), to form a more stable and less polar pinacol boronate ester. This derivatization is particularly useful for GC analysis, as it makes the compound more volatile and thermally stable.

For LC-MS analysis, derivatization can be employed to improve ionization efficiency. While this compound can be analyzed directly, its polarity can sometimes lead to poor retention on reversed-phase columns and variable ionization. Derivatization with reagents that introduce a readily ionizable group can significantly enhance sensitivity.

A notable derivatization technique for enhancing LC-MS/MS sensitivity for aryl boronic acids involves reaction with N-methyliminodiacetic acid (MIDA). This reaction forms a stable MIDA boronate complex that exhibits improved chromatographic behavior and ionization efficiency, allowing for trace-level quantification. nih.gov This approach is particularly valuable for impurity analysis where very low detection limits are required. nih.gov

The choice of derivatization reagent and reaction conditions must be carefully optimized to ensure complete and reproducible derivatization, avoiding the introduction of new impurities or analytical artifacts.

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation and identification of this compound. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provides a comprehensive characterization of the molecule.

NMR spectroscopy is a powerful tool for confirming the structure of this compound by providing detailed information about the hydrogen, carbon, and boron atoms within the molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the isobutyl group and the aromatic protons. The isobutyl group would exhibit a doublet for the six equivalent methyl protons, a multiplet for the methine proton, and a doublet for the methylene (B1212753) protons. The aromatic protons on the phenyl ring would appear as two doublets in the aromatic region of the spectrum, characteristic of a 1,4-disubstituted benzene (B151609) ring. The acidic protons of the boronic acid group (-B(OH)₂) are often broad and may exchange with deuterium (B1214612) in deuterated solvents, sometimes making them difficult to observe.

¹³C NMR: The carbon-13 NMR spectrum provides information on all the carbon atoms in the molecule. For this compound, distinct signals would be expected for the methyl, methine, and methylene carbons of the isobutyl group, as well as for the four different types of carbon atoms in the 1,4-disubstituted phenyl ring. The carbon atom attached to the boron atom would show a characteristic chemical shift.

| Assignment | Expected ¹³C Chemical Shift (ppm) |

| Methyl (isobutyl) | ~22 |

| Methine (isobutyl) | ~30 |

| Methylene (isobutyl) | ~45 |

| Aromatic CH | ~128-135 |

| Aromatic C-B | ~130-140 |

| Aromatic C-isobutyl | ~140-150 |

Note: The expected chemical shifts are based on typical values for similar structural motifs.

¹¹B NMR: Boron-11 NMR is particularly useful for characterizing boron-containing compounds. This compound, being a tricoordinate sp²-hybridized boronic acid, is expected to show a single broad resonance in the ¹¹B NMR spectrum. The chemical shift of this signal is sensitive to the electronic environment of the boron atom and typically appears in the range of 27-33 ppm. sdsu.edu Upon formation of a tetracoordinate sp³-hybridized boronate ester or borate complex, a significant upfield shift in the ¹¹B NMR spectrum is observed, providing a clear indication of the boron's coordination state. nsf.govnih.gov

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, which aids in its identification and structural confirmation. In a typical electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed, corresponding to the molecular weight of the compound.

The fragmentation pattern would likely involve the loss of the isobutyl group, the boronic acid group, or parts thereof. Characteristic fragments would include ions corresponding to the isobutylphenyl cation and other fragments resulting from the cleavage of the isobutyl chain and the phenyl ring. The mass spectrum of the structurally similar 2-(4-isobutylphenyl)propionic acid shows a base peak corresponding to the loss of the propionic acid group, indicating the stability of the isobutylphenyl cation. massbank.eu A similar fragmentation pathway can be anticipated for this compound.

| Ion | Expected m/z | Description |

| [C₁₀H₁₅BO₂]⁺ | 178.1 | Molecular Ion |

| [C₁₀H₁₃]⁺ | 133.1 | Loss of B(OH)₂ |

| [C₆H₅BO₂]⁺ | 122.0 | Loss of isobutyl group |

| [C₄H₉]⁺ | 57.1 | Isobutyl cation |

Note: The expected m/z values are based on theoretical calculations and fragmentation patterns of similar compounds.

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The IR spectrum is expected to show characteristic absorption bands for the O-H, C-H, C=C, and B-O bonds.

A very broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibrations of the boronic acid group, which are often involved in hydrogen bonding. The C-H stretching vibrations of the isobutyl group and the aromatic ring will appear in the 2800-3100 cm⁻¹ region. Aromatic C=C stretching vibrations are expected to give rise to bands in the 1450-1600 cm⁻¹ region. A strong band corresponding to the B-O stretching vibration is typically observed in the 1300-1400 cm⁻¹ region.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (boronic acid) | 3200-3600 | Strong, Broad |

| C-H stretch (aromatic) | 3000-3100 | Medium |

| C-H stretch (aliphatic) | 2850-2960 | Strong |

| C=C stretch (aromatic) | 1450-1600 | Medium to Weak |

| B-O stretch | 1300-1400 | Strong |

Note: The expected wavenumbers are based on characteristic IR absorption frequencies for the respective functional groups.

Advanced Analytical Techniques for Trace Analysis and Impurity Profiling

The control of impurities in active pharmaceutical ingredients and their starting materials is a critical aspect of drug development and manufacturing. Advanced analytical techniques are employed for the detection, identification, and quantification of trace-level impurities in this compound.

Given that boronic acids can be classified as potentially mutagenic impurities, highly sensitive analytical methods are required for their control. chemicalbook.comresearchgate.net Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a powerful technique for determining the total boron content at very low levels (parts per million), which can be used to calculate the amount of residual boronic acid. nsf.gov

For the separation and quantification of specific organic impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the methods of choice. As discussed in section 6.1.2.2, derivatization is often necessary to improve the chromatographic performance and sensitivity for boronic acids and their related impurities. nih.govchemicalbook.com These techniques allow for the separation of structurally similar impurities from the main compound and their subsequent identification based on their mass-to-charge ratio and fragmentation patterns. chemicalbook.com

Validation of Analytical Methods in Accordance with Regulatory Guidelines

All analytical methods used for the quality control of this compound, especially when it is intended for use in the synthesis of pharmaceuticals, must be validated according to regulatory guidelines. The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides a framework for the validation of analytical procedures. nih.gov

The validation process demonstrates that an analytical method is suitable for its intended purpose. The key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

The validation of the analytical methods for this compound ensures the quality and consistency of the material, which is essential for its application in regulated industries. researchgate.netneuroquantology.com